molecular formula C18H23ClN2O5S B8144825 Cxcr2-IN-2

Cxcr2-IN-2

Cat. No. B8144825
M. Wt: 414.9 g/mol
InChI Key: DNXKACKCTLURQN-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cxcr2-IN-2 is a useful research compound. Its molecular formula is C18H23ClN2O5S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Non-Small Cell Lung Cancer : CXCR2 plays a crucial role in cell proliferation, invasion, and reducing chemosensitivity in non-small cell lung cancer cells. This suggests its potential as a target for disease monitoring and treatment in this context (Lin Wei et al., 2019).

  • Pancreatic Cancer : Inhibition of CXCR2 suppresses metastasis and enhances the effectiveness of immunotherapy in pancreatic cancer, making it a significant therapeutic target (C. Steele et al., 2016).

  • Ovarian Cancer : CXCR2 contributes to the growth of ovarian cancer by affecting cell cycle regulation, reducing apoptosis, and enhancing angiogenesis. It influences these processes through multiple signaling pathways (Gong Yang et al., 2010).

  • Inflammation and Neutrophil Chemotaxis : CXCR2 antagonists can reduce neutrophil chemotaxis and alter inflammatory responses. This highlights the potential of developing potent CXCR2 antagonists for various inflammatory conditions (Sathya, 2016).

  • Epilepsy : Blocking CXCR2 could be a promising molecular therapeutic target for epilepsy, as it has been found to increase the latency of seizures and reduce their frequency (Tao Xu et al., 2017).

  • Genetic Research : The use of Cxcr2fl/fl mice provides insights into the function of CXCR2 in various cell populations and helps in understanding its role in the neutrophil granulocyte lineage (Liping Liu et al., 2013).

  • Lung Adenocarcinoma : CXCR2 expression in tumor cells promotes invasion and metastasis in lung adenocarcinoma. Targeting its ligands may be crucial, especially in smoking-related lung adenocarcinoma (P. Saintigny et al., 2013).

  • Colorectal Cancer : Serum CXCR-2 levels may improve the diagnosis efficiency of colorectal cancer patients, particularly when combined with other tumor markers (Sara Pączek et al., 2021).

properties

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXKACKCTLURQN-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@]3(CCOC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cxcr2-IN-2
Reactant of Route 2
Cxcr2-IN-2
Reactant of Route 3
Cxcr2-IN-2
Reactant of Route 4
Cxcr2-IN-2
Reactant of Route 5
Cxcr2-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.